BenchChemオンラインストアへようこそ!

1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one

antibacterial activity MIC fluoroquinolone impurity

1-Ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one, designated as Pefloxacin EP Impurity E (CAS 879005-96-6), is a decarboxylated derivative of the fluoroquinolone antibiotic pefloxacin. This compound belongs to the 4-oxo-1,4-dihydroquinoline class and serves as a European Pharmacopoeia (EP) reference standard for impurity profiling.

Molecular Formula C16H20FN3O
Molecular Weight 289.35 g/mol
Cat. No. B13407757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one
Molecular FormulaC16H20FN3O
Molecular Weight289.35 g/mol
Structural Identifiers
SMILESCCN1C=CC(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F
InChIInChI=1S/C16H20FN3O/c1-3-19-5-4-16(21)12-10-13(17)15(11-14(12)19)20-8-6-18(2)7-9-20/h4-5,10-11H,3,6-9H2,1-2H3
InChIKeyYHIQTOUWIMBVOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pefloxacin EP Impurity E (Decarboxylated Pefloxacin) – Critical Differentiated Reference Standard for Pharmaceutical Analysis


1-Ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one, designated as Pefloxacin EP Impurity E (CAS 879005-96-6), is a decarboxylated derivative of the fluoroquinolone antibiotic pefloxacin [1]. This compound belongs to the 4-oxo-1,4-dihydroquinoline class and serves as a European Pharmacopoeia (EP) reference standard for impurity profiling. Unlike its parent drug, decarboxylated fluoroquinolones including this species have been demonstrated to lack significant antibacterial activity [2].

Why Generic Substitution of Pefloxacin EP Impurity E with Other Decarboxylated Fluoroquinolone Impurities Risks Analytical Inaccuracy


Although several decarboxylated fluoroquinolone impurities share a common quinolinone core, critical structural variations—such as the N-methylpiperazine substitution in Impurity E versus the unsubstituted piperazine in Norfloxacin Impurity D—produce measurable differences in lipophilicity (ΔXlogP ≈ 1.3), solubility, and chromatographic retention . Furthermore, because all decarboxylated fluoroquinolones lack antibacterial activity [1], interchangeability with biologically active parent compounds or other impurities can lead to erroneous bioassay results and non-compliance with pharmacopeial monograph specifications for pefloxacin-related substance testing.

Quantitative Differentiation Evidence for Pefloxacin EP Impurity E vs. Closest Analogs


Decarboxylated Pefloxacin Impurity E Lacks Antibacterial Activity, Unlike Active Fluoroquinolone Parent Drugs

Nguyen et al. (2011) demonstrated that all tested decarboxylated fluoroquinolones, including analogs of ciprofloxacin and enrofloxacin, showed no significant antibacterial activity in broth dilution and agar assays, with reported MIC values > 16 μg/mL against S. aureus [1]. In contrast, the parent drug pefloxacin displays potent activity with an MIC90 of 0.12 μg/mL against Escherichia coli . This fundamental biological divergence means Pefloxacin EP Impurity E cannot substitute for active antibiotics in susceptibility testing and confirms its exclusive utility as an analytical reference material.

antibacterial activity MIC fluoroquinolone impurity structure-activity relationship

Higher Lipophilicity (XlogP 2.3) Compared to Norfloxacin Impurity D (XlogP 1.0) Drives Differential HPLC Retention

The presence of a 4-methylpiperazine substituent instead of a piperazine ring increases the calculated XlogP from 1.0 (Norfloxacin Impurity D, CAS 75001-82-0) to 2.3 (Pefloxacin EP Impurity E) . This ΔXlogP of approximately 1.3 units translates to significantly longer reversed-phase HPLC retention, enabling baseline separation of the two impurities and facilitating unambiguous identification in complex pharmaceutical matrices.

lipophilicity XlogP HPLC retention chromatographic separation

Unique Molecular Mass (289.35 Da) Enables Definitive Mass Spectrometric Discrimination from Other EP Impurities

Pefloxacin EP Impurity E (C16H20FN3O, MW 289.35) differs by 14.03 Da from Norfloxacin Impurity D (C15H18FN3O, MW 275.32) due to the additional methyl group, and by 1.98 Da from Ciprofloxacin EP Impurity E (C16H18FN3O, MW 287.34) owing to a different N1-substituent [1]. These mass differences are readily resolved by high-resolution mass spectrometry (HRMS) and allow specific multiple reaction monitoring (MRM) transitions for quantitative analysis.

mass spectrometry molecular weight LC-MS impurity identification

Differential Solubility Profile: 50% Acetonitrile Requirement vs. 1.1 g/L Aqueous Solubility for Des-Methyl Analog

Pefloxacin EP Impurity E is supplied with a recommended dissolution medium of 50% acetonitrile / 50% water [1], whereas the des-methyl analog (Norfloxacin Impurity D) exhibits slight water solubility of approximately 1.1 g/L at 25°C . This necessitates different diluent compositions for stock standard preparation and impacts method robustness testing.

solubility sample preparation diluent compatibility analytical method

Regulatory Designation as Pefloxacin EP Impurity E Ensures Pharmacopeial Compliance for ANDA Submissions

Pefloxacin EP Impurity E is explicitly listed in the European Pharmacopoeia (EP) monograph for pefloxacin as a specified impurity, whereas Norfloxacin Impurity D is regulated under the norfloxacin monograph. The EP specification requires the use of Impurity E for system suitability and identification tests, making it the only legally acceptable reference standard for marketing authorization applications referencing the EP [1].

pharmacopeia reference standard ANDA regulatory compliance

High-Value Application Scenarios for Pefloxacin EP Impurity E Based on Its Quantified Differentiation


Quantitative Reference Standard for Pefloxacin HPLC Impurity Analysis

Use Impurity E as a certified reference material to calibrate HPLC methods for quantifying decarboxylated pefloxacin in drug substance and drug product batches. Its unique chromatographic retention, driven by an XlogP of 2.3, ensures resolution from pefloxacin and other related substances, meeting EP system suitability requirements .

LC-MS/MS Selective Detection and Quantification in Complex Matrices

Leverage the distinct molecular mass of Impurity E (289.1590 Da, differing by 14.0156 Da from its des-methyl analog) for targeted MRM transitions in LC-MS/MS impurity profiling. This high specificity minimizes false positives in biological fluid or formulation analysis [1].

Stability-Indicating Method Development with Inert Biological Behavior

Spiking pefloxacin formulations with Impurity E under forced degradation conditions (heat, light, acid/base) validates method specificity without confounding antibacterial activity. The demonstrated lack of antimicrobial activity (>100-fold MIC increase vs. pefloxacin) ensures the impurity does not interfere with biological assays during stability studies [2].

Regulatory-Compliant Supporting Reference for ANDA and DMF Filings

Procure EP Impurity E as the legally designated reference standard for pefloxacin-related substance testing. Its explicit listing in the Ph. Eur. monograph is mandatory for ANDA submissions referencing the EP, preventing regulatory non-compliance and subsequent filing rejections [3].

Quote Request

Request a Quote for 1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.